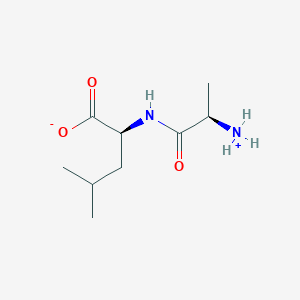

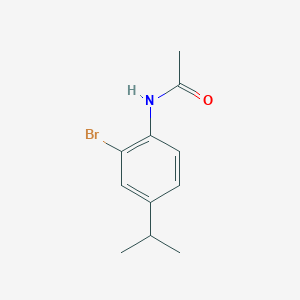

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

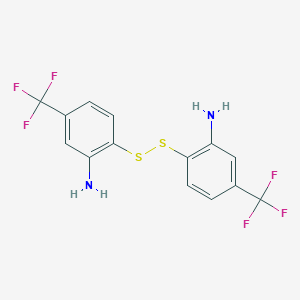

“(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a phenylalanine derivative . It has the molecular formula C10H10F3NO2 . This compound is also known by several other names, including 3-Trifluoromethyl-L-Phenylalanine and L-3-Trifluoromethylphenylalanine .

Molecular Structure Analysis

The molecular weight of this compound is 233.19 g/mol . The IUPAC name is (2 S )-2-amino-3- [3- (trifluoromethyl)phenyl]propanoic acid . The InChI string representation of the molecule is InChI=1S/C10H10F3NO2/c11-10 (12,13)7-3-1-2-6 (4-7)5-8 (14)9 (15)16/h1-4,8H,5,14H2, (H,15,16)/t8-/m0/s1 . The canonical SMILES representation is C1=CC (=CC (=C1)C (F) (F)F)CC (C (=O)O)N .

Applications De Recherche Scientifique

Biocatalysis in Pharmaceutical Intermediates

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, as a β-amino acid, is significant in pharmaceutical intermediates, particularly in chiral catalysis for enantiopure compound preparation. Methylobacterium oryzae demonstrates high enantioselective activity for producing this acid, showcasing its potential in asymmetric biocatalysis and pharmaceutical applications (Li et al., 2013).

Material Science and Polymer Technology

In material science, derivatives of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid can be used in the development of polymers with specific properties. For instance, it plays a role in the modification of polyvinyl alcohol/acrylic acid hydrogels, leading to polymers with enhanced thermal stability and potential medical applications (Aly & El-Mohdy, 2015).

Synthetic Chemistry and Drug Development

The synthesis of enantiomerically pure forms of this compound, such as through asymmetric transformation of its racemic N-phthaloyl derivative, is a key area of research. This synthesis is critical for the development of chiral intermediates used in various pharmaceuticals (Calmès & Escale, 1998).

Development of Chiral Intermediates

This compound is used as a chiral intermediate in the synthesis of antidepressant drugs. For instance, Saccharomyces cerevisiae reductase exhibits high enantioselectivity in producing (S)-3-chloro-1-phenyl-1-propanol, a related compound, demonstrating its relevance in synthesizing chiral intermediates for pharmaceuticals (Choi et al., 2010).

Environmental Sustainability

In green chemistry, derivatives like phloretic acid, related to (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, are explored as sustainable alternatives in polymer and material synthesis. This approach emphasizes the compound's role in developing environmentally sustainable materials (Trejo-Machin et al., 2017).

Mécanisme D'action

Target of Action

It is known to be a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes, including protein synthesis.

Mode of Action

As a phenylalanine derivative, it may interact with biological systems in a manner similar to phenylalanine. Phenylalanine is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

As a phenylalanine derivative, it may have similar effects, such as influencing hormone secretion and enhancing mental performance .

Propriétés

IUPAC Name |

(3S)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKROQQTKYAUJB-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366176 |

Source

|

| Record name | (3S)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | |

CAS RN |

755749-11-2 |

Source

|

| Record name | (3S)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)

![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)

![2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline](/img/structure/B112918.png)